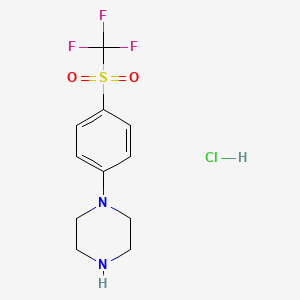

1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H14ClF3N2O2S. It is known for its unique structure, which includes a piperazine ring substituted with a trifluoromethanesulfonyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride typically involves the reaction of 4-trifluoromethanesulfonylphenylamine with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is then purified through crystallization or other separation techniques to obtain the desired purity level .

Análisis De Reacciones Químicas

Alkylation

The secondary amines of the piperazine ring undergo alkylation with alkyl halides or benzyl halides. For example:

-

Reagent : 4-Chlorobenzyl chloride

-

Product : 1-(4-Chlorobenzyl)-4-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)phenyl]piperazine .

Mechanism : SN2 displacement at the alkyl halide, with deprotonation of the piperazine amine by K₂CO₃ .

Acylation

The piperazine reacts with acyl halides or sulfonyl halides to form amides or sulfonamides:

-

Example : Reaction with trifluoromethanesulfonic anhydride.

-

Conditions : Dichloromethane, triethylamine, 0°C, 30 minutes .

-

Product : 4-(Trifluoromethylsulfonyl)-1-phenylpiperazine derivatives .

Key Observation : The trifluoromethanesulfonyl group introduction causes a low-field shift in ¹H NMR spectra for piperazine protons due to electron withdrawal .

Sulfonylation

The parent piperazine (without the -SO₂CF₃ group) can be sulfonylated, but in this compound, further sulfonylation is sterically hindered. Instead, the existing -SO₂CF₃ group participates in:

-

Nucleophilic Aromatic Substitution : Limited due to deactivation by the -SO₂CF₃ group.

-

Coordination Chemistry : Acts as a weak ligand for metal ions via sulfur or nitrogen lone pairs .

Hydrolysis Resistance

The -SO₂CF₃ group is highly stable under acidic and basic conditions due to the strong electron-withdrawing effect of CF₃. No hydrolysis is reported in aqueous HCl or NaOH .

Radical Reactions

Under UV irradiation, the C–S bond in -SO₂CF₃ can undergo homolytic cleavage, generating trifluoromethyl radicals. This reactivity is exploited in photoredox catalysis but requires specialized conditions .

Salt Formation and Stability

-

Hydrochloride Salt Formation : Achieved by treating the free base with HCl in methanol, followed by vacuum drying .

-

Decomposition : Occurs above 200°C, releasing HCl and forming polymeric byproducts .

Comparative Reactivity Table

*Yields estimated from procedural descriptions.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Enzyme Inhibition

- The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.

-

Antitumor Activity

- Research indicates that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. It has been studied for its ability to induce apoptosis in cancer cells.

-

Antibacterial Properties

- Preliminary studies suggest that 1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride may possess antibacterial activity, which could be explored further for potential therapeutic applications in combating bacterial infections.

Study on Antitumor Efficacy

- A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant potential for anticancer applications.

Antimicrobial Activity Assessment

- In vitro studies evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This suggests promising antibacterial properties that warrant further investigation.

Mecanismo De Acción

The mechanism of action of 1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. This interaction can affect various biological pathways, making the compound useful in studying and manipulating these processes .

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Trifluoromethylphenyl)piperazine: This compound has a similar structure but lacks the sulfonyl group, resulting in different chemical and biological properties.

1-(4-Chlorophenyl)piperazine: The presence of a chlorine atom instead of the trifluoromethanesulfonyl group leads to variations in reactivity and applications.

1-(4-Methoxyphenyl)piperazine: The methoxy group imparts different electronic and steric effects compared to the trifluoromethanesulfonyl group

Uniqueness

1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and ability to interact with specific molecular targets, making it valuable in various research applications .

Actividad Biológica

1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride is a synthetic compound characterized by its unique trifluoromethanesulfonyl group attached to a piperazine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H14ClF3N2O2S

- Molecular Weight : 320.75 g/mol

- Structural Features : The compound features a piperazine ring with a trifluoromethanesulfonyl group, which enhances its reactivity and stability compared to similar compounds lacking this group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethanesulfonyl moiety is known to form strong interactions with active sites on proteins, potentially leading to inhibition or modulation of enzymatic activity. This interaction can influence various cellular pathways, making the compound valuable for research in drug development and therapeutic applications.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways.

- Antitumor Activity : Studies have indicated that piperazine derivatives can exhibit significant cytotoxic effects against various cancer cell lines.

- Antibacterial Properties : Research suggests potential antibacterial activity, making it a candidate for further exploration in antimicrobial therapy.

Antitumor Activity

A study assessing the antitumor effects of piperazine derivatives demonstrated that compounds similar to this compound exhibited potent activity against human lung cancer cell lines (A549) with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin. For instance:

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| Piperazine Derivative | A549 | 0.19 | Cisplatin | 11.54 |

| Piperazine Derivative | HeLa | 0.41 | Cisplatin | 20.52 |

These results indicate that structural modifications in piperazine derivatives can enhance their anticancer efficacy .

Enzyme Interaction Studies

The mechanism by which this compound interacts with enzymes has been explored through docking studies. These studies reveal that the compound can bind effectively to the active sites of target enzymes, potentially altering their function and leading to inhibitory effects on cellular processes .

Antibacterial Activity

Research investigating the antibacterial properties of piperazine derivatives found that certain compounds possess significant activity against Gram-positive and Gram-negative bacteria. The structural features of these compounds, including the presence of trifluoromethanesulfonyl groups, contribute to their enhanced antibacterial efficacy .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 1-(4-Trifluoromethylphenyl)piperazine | Lacks sulfonyl group | Reduced reactivity |

| 1-(4-Chlorophenyl)piperazine | Chlorine instead of trifluoromethylsulfonyl group | Different pharmacological profile |

| 1-(4-Methoxyphenyl)piperazine | Methoxy group present | Variations in electronic properties |

The presence of the trifluoromethanesulfonyl group in this compound enhances its stability and interaction potential compared to these similar compounds .

Propiedades

IUPAC Name |

1-[4-(trifluoromethylsulfonyl)phenyl]piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2S.ClH/c12-11(13,14)19(17,18)10-3-1-9(2-4-10)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUGDVLDPLICDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.